1-Ethynyl-3-(trifluoromethoxy)benzene
Overview
Description
1-Ethynyl-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H5F3O It is characterized by the presence of an ethynyl group attached to the benzene ring, along with a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-(trifluoromethoxy)benzene can be synthesized through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 3-(trifluoromethoxy)iodobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Direct Alkynylation: Another approach involves the direct alkynylation of 3-(trifluoromethoxy)benzene using a strong base like sodium amide in liquid ammonia.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Sonogashira coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the ethynyl group can yield alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Substituted benzene derivatives.
Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Alkenes or alkanes.
Scientific Research Applications
1-Ethynyl-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethoxy-substituted compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
- 1-Ethynyl-2-(trifluoromethoxy)benzene
- 1-Ethynyl-4-(trifluoromethoxy)benzene
- 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Comparison: 1-Ethynyl-3-(trifluoromethoxy)benzene is unique due to the position of the trifluoromethoxy group on the benzene ring. This positional isomerism can significantly influence the compound’s reactivity and interaction with biological targets. For example, the 3-position trifluoromethoxy group may result in different steric and electronic effects compared to the 2- or 4-position, leading to variations in chemical behavior and biological activity.
Properties
IUPAC Name |
1-ethynyl-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBWKSOPVZODSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650528 | |
Record name | 1-Ethynyl-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866683-57-0 | |
Record name | 1-Ethynyl-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethoxy)phenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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